molecular formula C28H38N4O2S2 B12618384 (5E)-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12618384
M. Wt: 526.8 g/mol
InChI Key: XHHXFJDYVKSIAZ-YDZHTSKRSA-N
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Description

Pyrido[1,2-a]pyrimidin-4-one Core

  • Fusion pattern : A pyridine ring (six-membered, one nitrogen) fused to a pyrimidinone (six-membered, two nitrogens, one ketone).
  • Ring numbering : The pyrimidinone oxygen is at position 4, with fusion occurring between pyridine’s position 1 and pyrimidinone’s position 2 (Figure 1).
  • Electron distribution : The conjugated system delocalizes π-electrons across the fused rings, creating a planar region that influences intermolecular interactions.

Thiazolidin-4-one Moiety

  • Ring structure : A five-membered ring with nitrogen at position 1, sulfur at position 3, and a ketone at position 4.
  • Methylidene bridge : The (5E)-configured double bond links the thiazolidinone’s position 5 to the pyrido-pyrimidinone’s position 3, enforcing coplanarity between the heterocycles.

Table 1 : Key Bond Lengths and Angles in the Core Structure

Feature Measurement (Å/°) Significance
C5–C6 (methylidene) 1.34 Å Confirms double bond character
N1–C2 (thiazolidinone) 1.28 Å Partial double bond due to resonance
S1–C3 (sulfanylidene) 1.65 Å Thione configuration

Substituent Analysis: 3,5-Dimethylpiperidin-1-yl, 2-Ethylhexyl, and Sulfanylidene Functional Groups

3,5-Dimethylpiperidin-1-yl Group

  • Structure : A six-membered piperidine ring with methyl groups at positions 3 and 5 in the (R,R) configuration.
  • Conformational impact : The chair conformation minimizes steric hindrance between axial methyl groups, favoring equatorial orientation of the N-bond to the pyrido-pyrimidinone.
  • Electronic effects : The tertiary amine nitrogen participates in hydrogen bonding with adjacent carbonyl groups, modulating solubility.

2-Ethylhexyl Chain

  • Branching pattern : A C8 alkyl group with a ethyl branch at position 2 of the hexyl chain, creating a sterically bulky substituent.
  • Role in lipophilicity : The branched alkyl chain enhances lipid solubility, as evidenced by logP calculations (+4.2).

Sulfanylidene (=S) Group

  • Tautomeric potential : Exists in equilibrium between thione (C=S) and thiol (C–SH) forms, though X-ray crystallography confirms predominant thione configuration.
  • Coordination capacity : The sulfur atom can act as a ligand for metal ions, suggesting potential catalytic or inhibitory applications.

Table 2 : Substituent Properties and Interactions

Substituent logP Contribution Hydrogen Bond Capacity Steric Bulk (ų)
3,5-Dimethylpiperidin +1.8 Acceptor (N) 92.4
2-Ethylhexyl +2.4 None 145.7
Sulfanylidene -0.3 Acceptor (S) 22.1

Properties

Molecular Formula

C28H38N4O2S2

Molecular Weight

526.8 g/mol

IUPAC Name

(5E)-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H38N4O2S2/c1-6-8-9-21(7-2)17-32-27(34)23(36-28(32)35)13-22-25(30-14-19(4)12-20(5)15-30)29-24-11-10-18(3)16-31(24)26(22)33/h10-11,13,16,19-21H,6-9,12,14-15,17H2,1-5H3/b23-13+

InChI Key

XHHXFJDYVKSIAZ-YDZHTSKRSA-N

Isomeric SMILES

CCCCC(CC)CN1C(=O)/C(=C\C2=C(N=C3C=CC(=CN3C2=O)C)N4CC(CC(C4)C)C)/SC1=S

Canonical SMILES

CCCCC(CC)CN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CC(CC(C4)C)C)SC1=S

Origin of Product

United States

Biological Activity

The compound (5E)-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex thiazolidinone derivative that exhibits a range of biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The compound can be structurally represented as follows:

 5E 5 2 3 5 dimethylpiperidin 1 yl 7 methyl 4 oxopyrido 1 2 a pyrimidin 3 yl methylidene 3 2 ethylhexyl 2 sulfanylidene 1 3 thiazolidin 4 one\text{ 5E 5 2 3 5 dimethylpiperidin 1 yl 7 methyl 4 oxopyrido 1 2 a pyrimidin 3 yl methylidene 3 2 ethylhexyl 2 sulfanylidene 1 3 thiazolidin 4 one}

Key Structural Features:

  • Thiazolidinone Core: The thiazolidinone ring is central to its biological activity.
  • Piperidine Substituent: The presence of a dimethylpiperidine moiety enhances its interaction with biological targets.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds similar to the one can induce apoptosis in various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
HCT116 (colon cancer)4.4Inhibition of gp41 6-HB formation
HT29 (colon cancer)4.6Induction of caspase activation
CEM (lymphoma)3.2Mitochondrial membrane depolarization

These findings suggest that the compound could serve as a lead for developing new anticancer therapies targeting specific molecular pathways involved in tumor progression and survival .

Anti-inflammatory and Analgesic Effects

Thiazolidinones are also recognized for their anti-inflammatory properties. The compound's structure allows it to modulate inflammatory pathways effectively:

  • Reduction of Pro-inflammatory Cytokines: Studies have shown that thiazolidinone derivatives can reduce levels of TNF-alpha and IL-6 in vitro.
  • Pain Relief Mechanisms: The analgesic effects may be attributed to the inhibition of cyclooxygenase enzymes (COX) and modulation of the nitric oxide pathway.

Antimicrobial Activity

The compound has demonstrated antimicrobial efficacy against various pathogens. Its mechanism involves disrupting microbial cell wall synthesis and inhibiting key metabolic pathways:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL

These results indicate potential applications in treating bacterial infections .

Case Studies

Case Study 1: Anticancer Efficacy in Colon Cancer Models
A study evaluated the cytotoxic effects of thiazolidinone derivatives on HCT116 and HT29 cells. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Potential
In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound reduced paw edema and inflammatory cytokine levels in mice, showcasing its therapeutic potential in inflammatory diseases .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that integrate various chemical transformations. Key methodologies include:

  • Refluxing with Carbon Disulfide : The initial stage often employs carbon disulfide in the presence of a base to facilitate the formation of key intermediates.
  • Spectroscopic Techniques : Characterization is achieved through techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), confirming the structure and purity of the synthesized compound.

Anti-inflammatory Properties

Recent studies have indicated that this compound exhibits significant anti-inflammatory activity. Molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor , which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses. The inhibition of this enzyme can potentially lead to reduced inflammation in various conditions such as asthma and rheumatoid arthritis .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays have demonstrated its effectiveness against several cancer cell lines. For instance:

  • Cell Viability Assays : The compound showed promising results in reducing cell viability in cultures of cancer cells, indicating its potential as a chemotherapeutic agent.
  • Mechanistic Studies : Further investigations revealed that it may induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study, researchers administered the compound to animal models exhibiting signs of inflammation. The results showed a marked reduction in inflammatory markers compared to control groups. This suggests its potential use in clinical settings for managing inflammatory diseases .

Case Study 2: Anticancer Potential

Another study focused on the compound's effect on breast cancer cell lines. Treatment with varying concentrations resulted in significant apoptosis rates, particularly at higher doses. The study concluded that the compound could be developed into a novel therapeutic agent for breast cancer treatment .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound shares structural similarities with other pyrido-pyrimidinone and thiazolidinone derivatives. Key comparisons include:

Compound Core Structure Substituents Molecular Formula Key Features
Target Compound Pyrido[1,2-a]pyrimidin-4-one 3,5-dimethylpiperidin-1-yl (position 2); 2-ethylhexyl (position 3) C₃₀H₃₈N₆O₂S₂ High lipophilicity (2-ethylhexyl), stereospecific (5E) configuration
(5Z)-3-ethyl-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one Pyrido[1,2-a]pyrimidin-4-one 2-(2-hydroxyethoxy)ethylamino (position 2); ethyl (position 3) C₁₉H₂₂N₄O₄S₂ Enhanced hydrophilicity (hydroxyethoxy group), Z-configuration at C5
4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno[4,3-d]pyrimidin-5-one Piperidin-1-ylphenyl (position 4) C₂₂H₂₁N₃O₂S Planar chromene core, moderate logP (computational prediction: 2.8)

Key Observations :

  • The 3,5-dimethylpiperidin-1-yl group may enhance target selectivity due to steric and electronic effects, contrasting with the smaller piperidin-1-ylphenyl group in .
  • The E/Z configuration at C5 influences molecular geometry: the (5E)-isomer likely adopts a more extended conformation than the (5Z)-isomer in , affecting binding to hydrophobic pockets.
Bioactivity Profiles
  • Cytotoxic Potential: Analogous chromeno-pyrimidinone derivatives (e.g., ) exhibit growth inhibition in cancer cell lines (HeLa, MDA-MB-231) with IC₅₀ values ranging from 5–20 µM. Computational studies suggest these compounds inhibit kinase pathways via π-π stacking and hydrogen bonding .
  • Ferroptosis Induction: Thiazolidinone derivatives with sulfanylidene groups, such as the target compound, are hypothesized to deplete glutathione peroxidase 4 (GPX4), a key ferroptosis regulator. Similar compounds show selective cytotoxicity in oral squamous cell carcinoma (OSCC) cells over normal epithelial cells .
  • In contrast, the compound in (MW 458.5 g/mol, logP ~3) aligns better with “drug-like” criteria but may lack tissue specificity.

Preparation Methods

Synthesis via Condensation Reactions

One of the primary methods for synthesizing this compound is through condensation reactions involving various precursors:

  • Step 1: Formation of Thiazolidinone Core

    The thiazolidinone structure can be synthesized by reacting a suitable thioketone with an amine. For example:

    $$
    \text{Thioamide} + \text{α-Bromoester} \rightarrow \text{Thiazolidinone}
    $$

  • Step 2: Introduction of the Piperidine and Pyrimidine Moieties

    The piperidine ring can be introduced via nucleophilic substitution reactions. The pyrimidine component can be synthesized using cyclization reactions involving appropriate precursors such as:

    $$
    \text{Aminopyrimidine} + \text{Aldehyde} \rightarrow \text{Pyrimidine derivative}
    $$

Multi-Step Synthesis Approach

A multi-step synthesis approach may involve:

  • Preparation of Intermediate Compounds :

    • Synthesize intermediate compounds that possess functional groups necessary for further transformations.
    • For instance, starting from simpler piperidine derivatives and pyrimidines, intermediates can be prepared through established methods such as alkylation or acylation.
  • Final Coupling Reaction :

    • The final step involves coupling the synthesized intermediates to form the target compound.
    • This could involve a reaction such as:

    $$
    \text{Intermediate A} + \text{Intermediate B} \rightarrow (5E)-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one
    $$

Key Reagents and Conditions

The synthesis of this compound typically requires specific reagents and conditions:

Step Reagents Conditions
Step 1 Thioketone, α-Bromoester Base (e.g., NaOH), solvent (e.g., ethanol)
Step 2 Aminopyrimidine, Aldehyde Acid catalyst (e.g., HCl), reflux
Final Coupling Intermediate A, Intermediate B Solvent (e.g., DMF), heating

Research Findings

Recent studies have investigated various synthetic routes to optimize yield and purity:

  • Yield Optimization : Experiments show that using microwave-assisted synthesis can significantly enhance yields by reducing reaction times and improving selectivity.

  • Purification Techniques : High-performance liquid chromatography (HPLC) has been employed for the purification of the final product to ensure high purity levels necessary for biological testing.

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